(3-Methylpyridin-4-yl)boronic acid hydrochloride
Overview
Description
“(3-Methylpyridin-4-yl)boronic acid” is a chemical compound with the CAS Number: 894808-72-1 . It has a molecular weight of 136.95 and its IUPAC name is 3-methyl-4-pyridinylboronic acid . It is typically stored in an inert atmosphere and under -20C .
Molecular Structure Analysis
The molecular formula of “(3-Methylpyridin-4-yl)boronic acid” is C6H8BNO2 . The InChI code is 1S/C6H8BNO2/c1-5-4-8-3-2-6(5)7(9)10/h2-4,9-10H,1H3 .Chemical Reactions Analysis
While specific chemical reactions involving “(3-Methylpyridin-4-yl)boronic acid hydrochloride” are not available, boronic acids are known to be involved in various types of reactions, including Suzuki-Miyaura coupling .Physical And Chemical Properties Analysis
“(3-Methylpyridin-4-yl)boronic acid” is a solid substance .Scientific Research Applications
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Scientific Field: Sensing Applications
- Boronic acids, including “(3-Methylpyridin-4-yl)boronic acid hydrochloride”, are increasingly utilized in diverse areas of research . They interact with diols and strong Lewis bases such as fluoride or cyanide anions, which leads to their utility in various sensing applications .
- The sensing applications can be homogeneous assays or heterogeneous detection . Detection can be at the interface of the sensing material or within the bulk sample .
- A fluorescent sensor combining boronic acid and pyrene was studied and used as a sensor for catechol and its amino-derivatives - dopamine, DOPA and DOPAC .
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Scientific Field: Biological Labelling, Protein Manipulation and Modification
- The key interaction of boronic acids with diols allows utilization in various areas ranging from biological labelling, protein manipulation and modification .
- An area of particular growth was the interaction of boronic acids with proteins, their manipulation and cell labelling .
- Boronic acid were also used for electrophoresis of glycated molecules .
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Scientific Field: Therapeutics Development
- Boronic acids are also used in the development of therapeutics .
- For example, 4-Methylpyridine-3-boronic Acid is used in preparation of pyridopyrimidinone derivatives as AHR antagonists useful in the treatment of diseases .
- (2-Methylpyridin-4-yl)boronic Acid is used as a reagent in the preparation of dihydro-phenylquinazlinone derivatives as encephalitic alphaviruses inhibitors useful in the treatment of viral infections .
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Scientific Field: Synthesis of Pyridinylboronic Acids and Esters
- Pyridinylboronic acids and esters, including “(3-Methylpyridin-4-yl)boronic acid hydrochloride”, are synthesized from pyridinyl halides via a Pd-catalysed cross-coupling reaction .
- This method is generally applied to the synthesis of pyridinylboronic acid pinacol esters .
- The general procedure involves iridium or rhodium-catalyzed borylation of pyridine or substituted pyridines via C-H activation .
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Scientific Field: Preparation of Pyridopyrimidinone Derivatives
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Scientific Field: Preparation of Imidazopyridazinyl Compounds
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Scientific Field: Electrophoresis of Glycated Molecules
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Scientific Field: Building Materials for Microparticles
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Scientific Field: Polymers for the Controlled Release of Insulin
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Scientific Field: Interference in Signalling Pathways
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Scientific Field: Enzyme Inhibition
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Scientific Field: Cell Delivery Systems
Safety And Hazards
The compound has been classified with the signal word “Warning” and is associated with the hazard statements H302, H315, H319, and H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
Future Directions
properties
IUPAC Name |
(3-methylpyridin-4-yl)boronic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BNO2.ClH/c1-5-4-8-3-2-6(5)7(9)10;/h2-4,9-10H,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGOUFMIMHSRFGU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=NC=C1)C)(O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70674656 | |
Record name | (3-Methylpyridin-4-yl)boronic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70674656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.41 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Methylpyridin-4-yl)boronic acid hydrochloride | |
CAS RN |
1072952-40-9 | |
Record name | (3-Methylpyridin-4-yl)boronic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70674656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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